molecular formula C19H15ClN4 B157536 1,5-Diphenyl-3-(4-chlorophenyl)formazan CAS No. 1622-15-7

1,5-Diphenyl-3-(4-chlorophenyl)formazan

Cat. No.: B157536
CAS No.: 1622-15-7
M. Wt: 334.8 g/mol
InChI Key: GGXMARXENIIWPQ-UHFFFAOYSA-N
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Description

1,5-Diphenyl-3-(4-chlorophenyl)formazan is a chemical compound with the molecular formula C19H15ClN4 . It is a derivative of formazan, which are compounds characterized by the general formula [R-N=N-C (R’)=N-NH-R"], and are known for their intense color .


Synthesis Analysis

Formazans, including this compound, can be synthesized through various methods . One common procedure involves the reaction of diazonium compounds with aldehyde hydrazones. Hydrazones, which are electron-rich compounds, react with diazonium salts either at a nitrogen or a carbon atom to produce formazans .


Molecular Structure Analysis

Formazans are intensely colorful compounds characterized by the following structure: [-N=N-C ®=N-NH-], and are closely related to azo (−N=N−) dyes . Due to the two alternating double bonds in the backbone, formazans can exist in four possible isomeric forms: syn, s-cis (closed form); syn, s-trans (open form); anti, s-cis; and anti, s-trans (linear form) .


Chemical Reactions Analysis

Formazans have a high tautomeric and conformational flexibility . They can react with both strong acids and bases, making them amphoteric . Oxidation of such compounds results in their conversion into colorless tetrazolium salts .

Mechanism of Action

Formazans, including 1,5-Diphenyl-3-(4-chlorophenyl)formazan, are artificial chromogenic products obtained by reduction of tetrazolium salts by dehydrogenases and reductases . They form highly colored complexes (chelates) with transition metal ions .

Future Directions

As for future directions, more research could be conducted to further understand the properties and potential applications of 1,5-Diphenyl-3-(4-chlorophenyl)formazan. It’s also important to note that formazans are used in various fields, including biological assays , which could open up new avenues for research and development.

Properties

IUPAC Name

N'-anilino-4-chloro-N-phenyliminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4/c20-16-13-11-15(12-14-16)19(23-21-17-7-3-1-4-8-17)24-22-18-9-5-2-6-10-18/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXMARXENIIWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)Cl)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408328
Record name (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622-15-7
Record name (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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